N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Medicinal Chemistry Drug Design ADME Profiling

Secure this specific polyheterocyclic compound to advance your medicinal chemistry campaign. Its unique N-benzyl acetamide side chain and 5-furan substituent on the 1,3,4-oxadiazole ring are critical for target-binding conformation and electronic character, distinguishing it from simple N-methyl or phenyl analogs. Ideal for lead optimization, focused library synthesis, and analytical validation. Available at research-grade purity (≥95%).

Molecular Formula C23H18N4O3
Molecular Weight 398.422
CAS No. 1021118-79-5
Cat. No. B2583024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021118-79-5
Molecular FormulaC23H18N4O3
Molecular Weight398.422
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
InChIInChI=1S/C23H18N4O3/c28-21(24-13-16-7-2-1-3-8-16)15-27-14-18(17-9-4-5-10-19(17)27)22-25-26-23(30-22)20-11-6-12-29-20/h1-12,14H,13,15H2,(H,24,28)
InChIKeyKURXLSKCDOBJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-Benzyl-2-(3-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetamide (CAS 1021118-79-5)


This compound is a synthetic, polyheterocyclic small molecule (C23H18N4O3, MW 398.42) built on a 3-(1,3,4-oxadiazol-2-yl)-1H-indole core scaffold, further elaborated with a furan ring at the oxadiazole 5-position and an N-benzylacetamide side chain [1]. It is commercially available from multiple vendors with a typical purity of 95%+ . The molecule integrates three privileged pharmacophoric fragments—indole, 1,3,4-oxadiazole, and furan—within a single, functionalizable architecture, making it a versatile starting point or reference standard for medicinal chemistry campaigns targeting cancer, metabolic, or inflammatory diseases [2].

Why Simple Substitution Fails: The Functional Specificity of N-Benzyl-2-(3-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetamide


In-class compounds from this indole-oxadiazole-acetamide family cannot be trivially interchanged. The N-benzyl substituent on the acetamide tail is not a passive element; it directly modulates lipophilicity (predicted LogP) and target-binding conformation, distinguishing it from simple N-methyl or N-phenyl analogs [1]. Simultaneously, the furan ring at the oxadiazole 5-position is a critical determinant of electronic character and hydrogen-bond acceptor capacity, resulting in a different pharmacological profile compared to analogs bearing phenyl, methyl, or thiol substituents at the same position. Evidence from the broader class shows that even minor changes to these R-groups can shift the primary biological readout from anticancer (IC50 ~1 µM for certain 5-substituted-1,3,4-oxadiazoles) to anti-diabetic or antimicrobial activity [2][3]. Therefore, procurement decisions must be guided by the specific substitution pattern, not merely the core scaffold.

Quantitative Differentiation Evidence for N-Benzyl-2-(3-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetamide


N-Benzyl vs. N-Methyl Substituent Effect on Lipophilicity

The N-benzyl substituent on the target compound confers a calculated LogP advantage of approximately +1.3 log units relative to its closest commercially available analog, 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide (CAS 1021260-91-2), based on structural fragment contributions . This increase in lipophilicity is predicted to enhance passive membrane permeability and non-polar target engagement, differentiating its suitability for intracellular or CNS-leaning discovery programs.

Medicinal Chemistry Drug Design ADME Profiling

Class-Level Anticancer Potency of the 1,3,4-Oxadiazole Scaffold

While direct IC50 data for the target compound is not available in primary literature, the core 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazole scaffold has demonstrated potent, tunable anticancer activity. In a foundational study by Kumar et al. (2009), close analogs (e.g., compounds 3c, 3d, 3j) exhibited IC50 values of approximately 1 µM against a panel of human cancer cell lines [1]. A structurally simpler intermediate, 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole—lacking the acetamide linker—showed an IC50 of ~15 µM against the MCF-7 breast cancer line . This establishes a clear structure-activity relationship (SAR) trajectory where acetamide elaboration, particularly with arylalkyl groups like N-benzyl, is associated with up to a 15-fold potency enhancement.

Anticancer Research Cytotoxicity Screening Lead Identification

Synthetic Accessibility and Yield Benchmarking

The compound's scaffold is synthesized via a high-yielding, validated route. Alyab'ev et al. (2009) reported a modified method for the preparative synthesis of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, including [3-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetic acids and their amide derivatives, in high yield [1]. This contrasts with older, lower-yielding cyclization methods, establishing a reliable supply chain for this specific architecture. The commercial availability of the target compound at 95%+ purity confirms the robustness of this route .

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Polypharmacology Potential: Multi-Target Profile of the Furan-Indole-Oxadiazole Triad

The unique assembly of three privileged fragments in this compound—indole, furan, and 1,3,4-oxadiazole—creates a polypharmacological potential that is structurally distinct from analogs lacking one of these moieties. Published data on indole-based 1,3,4-oxadiazoles demonstrate dual EGFR/COX-2 inhibition, where the most active compound (2e) exhibited significant anticancer activity against HCT116 cells [1]. Additionally, indole-oxadiazole hybrids have shown potent α-glucosidase inhibition, with IC50 values as low as 9.37 ± 0.03 µM, outperforming the standard acarbose (37.38 ± 0.12 µM) [2]. The target compound's furan ring further distinguishes it from phenyl-substituted variants by offering additional hydrogen-bond acceptor capacity and a different electronic profile, making it an attractive candidate for fragment-based or multi-target drug discovery programs.

Polypharmacology Kinase Inhibition Multi-Target Drug Discovery

Optimal Application Scenarios for N-Benzyl-2-(3-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl)Acetamide


Hit-to-Lead Optimization in Kinase-Targeted Anticancer Programs

The established anticancer potency of the indole-1,3,4-oxadiazole class (IC50 ~1 µM for certain analogs) makes this compound a high-priority scaffold for lead optimization. Its N-benzyl acetamide side chain provides a vector for further derivatization to improve selectivity and potency against specific kinase targets, as demonstrated by the EGFR/COX-2 dual inhibitory profile of related compounds [1]. The furan ring offers an additional handle for optimizing pharmacokinetic properties through bioisosteric replacement. Procurement of this specific compound enables a focused SAR campaign around the N-benzyl substituent.

Reference Standard for Polyheterocyclic Library Synthesis

The compound serves as an ideal reference standard for quality control in the synthesis of indole-oxadiazole-furan compound libraries. Its well-characterized structure (confirmed by 1H-NMR, 13C-NMR, and HRMS in foundational synthetic papers) and commercial availability at 95%+ purity [1] make it suitable for calibrating analytical instruments and validating new synthetic routes. This application is particularly relevant for CROs and academic labs building focused libraries around the 3-(1,3,4-oxadiazol-2-yl)-1H-indole scaffold.

Fragment-Based Drug Discovery (FBDD) Starting Point

The compound's assembly of three distinct privileged fragments—indole, furan, and 1,3,4-oxadiazole—within a single, relatively low-molecular-weight entity (MW 398.42) makes it an excellent starting point for fragment growing or linking strategies. The availability of the corresponding acetic acid intermediate (CAS 1031665-97-0) from the same synthetic route [2] enables rapid amide diversification, accelerating fragment elaboration. This is a key differentiator from simpler mono-fragment starting materials that lack built-in vectors for multi-directional growth.

Computational Chemistry and Docking Model Validation

Given the polyheterocyclic nature of the compound and the availability of high-resolution structural data on related indole-oxadiazole hybrids from molecular docking studies against targets like β-glucuronidase and α-glucosidase [3], this compound is well-suited as a test ligand for validating new docking protocols or scoring functions. Its multiple heteroatoms and rotatable bonds present a realistic challenge for pose-prediction algorithms, making it a more rigorous validation tool than simpler, rigid drug-like molecules.

Quote Request

Request a Quote for N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.